2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane
CAS No.:
Cat. No.: VC17698606
Molecular Formula: C10H17Cl
Molecular Weight: 172.69 g/mol
* For research use only. Not for human or veterinary use.
![2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane -](/images/structure/VC17698606.png)
Specification
Molecular Formula | C10H17Cl |
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Molecular Weight | 172.69 g/mol |
IUPAC Name | 2-(1-chloropropan-2-yl)bicyclo[2.2.1]heptane |
Standard InChI | InChI=1S/C10H17Cl/c1-7(6-11)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3 |
Standard InChI Key | YNSZGTLCDHFPRX-UHFFFAOYSA-N |
Canonical SMILES | CC(CCl)C1CC2CCC1C2 |
Introduction
Structural and Molecular Characteristics
The core structure of 2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane derives from bicyclo[2.2.1]heptane (norbornane), a bridged bicyclic hydrocarbon known for its high ring strain and unique stereoelectronic properties. The substitution of a chlorine atom at the 1-position of the isopropyl group introduces both steric and electronic effects that influence reactivity. Key molecular parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 172.69 g/mol | |
Exact Mass | 172.102 Da | |
LogP (Partition Coefficient) | 3.58 |
The LogP value indicates significant hydrophobicity, suggesting preferential solubility in nonpolar solvents, a trait common to halogenated hydrocarbons . The chlorine atom’s electronegativity polarizes the C–Cl bond, rendering it susceptible to nucleophilic attack, a feature central to the compound’s reactivity.
Synthetic Methodologies
Chlorination of Bicyclo[2.2.1]heptane Derivatives
A primary route involves the chlorination of pre-functionalized norbornane derivatives. For example, bicyclo[2.2.1]heptene reacts with 1-chloro-2-propanol under acidic conditions, facilitating electrophilic addition across the double bond. This method leverages the strain energy of the norbornene system to drive reactivity, with the acid catalyst protonating the hydroxyl group of 1-chloro-2-propanol to generate a better leaving group.
Hydrochlorination of Alkenes
An alternative approach, exemplified by related systems, involves the hydrochlorination of bicyclic alkenes. For instance, the reaction of bicyclo[2.2.1]hept-2-ene with hydrogen chloride () in methylene chloride proceeds exothermically () to yield chlorinated products . While this study specifically addresses exo-2-chloronorbornane, the mechanistic insights apply broadly: the reaction follows a carbocation-driven pathway, where protonation of the alkene generates a bicyclic carbocation intermediate, which subsequently traps chloride ions .
Reactivity and Mechanistic Pathways
Nucleophilic Substitution
The chlorine atom in 2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane serves as a leaving group in nucleophilic substitution reactions. The choice between and mechanisms depends on solvent polarity and steric environment:
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: In polar protic solvents (e.g., water, ethanol), ionization generates a carbocation intermediate stabilized by the bicyclic framework’s hyperconjugation. Subsequent nucleophilic attack yields alcohols or amines.
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: In aprotic solvents (e.g., DMSO, acetone), a concerted backside displacement occurs, though steric hindrance from the norbornane skeleton may slow this pathway.
Elimination and Rearrangement
Under basic conditions, dehydrohalogenation can occur, producing alkenes. The rigidity of the norbornane system often directs elimination to form less strained products. For example, solvolysis studies of analogous chlorinated bicyclo[2.1.1]hexanes revealed concerted rearrangement mechanisms, highlighting the interplay between ring strain and reaction pathway .
Applications in Organic Synthesis
Intermediate for Complex Molecules
The compound’s reactivity makes it a valuable precursor in synthesizing pharmacologically active molecules. For instance, nucleophilic substitution with amines generates bicyclic amines, which are scaffolds in neuraminidase inhibitors and anticonvulsants.
Polymer Chemistry
Chlorinated bicyclic compounds have been explored as crosslinking agents in polymer networks. The chlorine atom’s ability to undergo radical-initiated coupling reactions enables the formation of thermally stable polymers, though specific applications of this compound remain underexplored .
Future Directions
Further research should prioritize:
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Elucidating Physical Properties: Experimental determination of melting/boiling points and solubility parameters.
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Expanding Synthetic Utility: Exploring photocatalytic or transition-metal-catalyzed functionalization.
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Toxicological Profiling: Assessing ecotoxicological impacts to guide safe disposal practices.
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